Tert-butyl 4-ethynylbenzoate

Overview

Description

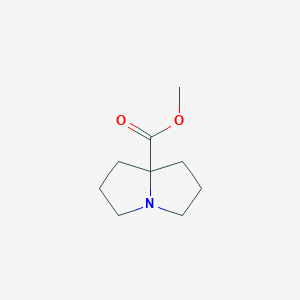

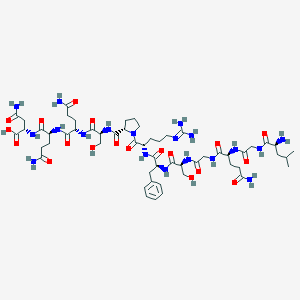

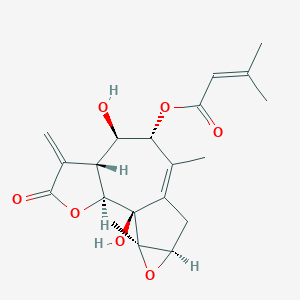

Tert-Butyl 4-ethynylbenzoate, also known as TBEE, is an organic compound commonly used in laboratory experiments and scientific research. TBEE is a colorless, water-insoluble liquid with a boiling point of 185°C and a melting point of -40°C. It is an alkyne derivative of benzoic acid and is also used as an intermediate in organic synthesis. TBEE has a wide range of applications in scientific research, including synthesis, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Polymer Synthesis and Electrochemical Properties : Tert-butyl derivatives, similar to Tert-butyl 4-ethynylbenzoate, have been utilized in synthesizing new benzimidazole units for donor–acceptor–donor type polymers. These polymers exhibit unique electrochemical and optical properties, studied through cyclic voltammetry and UV–vis-NIR spectroscopy techniques (Ozelcaglayan et al., 2012).

Synthetic Organic Chemistry : Tert-butyl phenylazocarboxylates, which are structurally related to this compound, serve as versatile building blocks in synthetic organic chemistry. They enable various nucleophilic substitutions and radical reactions on the benzene ring (Jasch et al., 2012).

Photochemistry and Radical Generation : Studies have shown that compounds like this compound, upon photoexcitation, can rapidly form radicals. These radicals, having an unpaired electron conjugated with a phenylene-ethynylene core, show substantial delocalization over their pi-system, which can be observed through time-resolved infrared spectroscopy (Polyansky et al., 2005).

Synthesis of Rare-Earth Metal Compounds : The Schiff-base proligand derived from tert-butyl compounds is used in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds show interesting magnetic properties and behavior, which are studied through single-crystal X-ray analysis and magnetic studies (Yadav et al., 2015).

Laser Flash Photolysis : The study of tert-butyl aroylperbenzoates, which are similar to this compound, through laser flash photolysis reveals insights into their singlet and triplet states, as well as the kinetics of the corresponding aroylphenyl radicals (B. S. and Neckers, 2004).

Rotaxane Chemistry : Studies have shown that the tert-butyl group, a component of this compound, is versatile enough to function as an end-cap in rotaxane chemistry, especially when effective intercomponent interaction is operative (Tachibana et al., 2004).

Thermal Hazard Analysis : Tert-butyl compounds like this compound are studied for their thermal hazard properties in the context of storage and transportation safety. This includes investigation of thermokinetic parameters and simulations of thermal explosion models (Lin et al., 2012).

Safety and Hazards

Tert-butyl 4-ethynylbenzoate is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name |

tert-butyl 4-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAUARVBLKIMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553404 | |

| Record name | tert-Butyl 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111291-97-5 | |

| Record name | 1,1-Dimethylethyl 4-ethynylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111291-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)

![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)

![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)